Synthetic Utility: Hypoglycemic Lead Generation (MTP-1307 & MTP-1403) vs. Inactive Tricyclic Analogs
The target compound serves as the essential precursor for two advanced hypoglycemic leads, MTP-1307 and MTP-1403, which demonstrated significant glucose tolerance improvement in ob/ob mice at a 50 mg/kg oral dose. In contrast, tricyclic analogs synthesized from the same starting material via angular ring annelation completely lacked significant hypoglycemic activity, underscoring that the core thiopyrano[3,2-d]pyrimidine substitution pattern is critical for retaining efficacy [1].
| Evidence Dimension | In Vivo Hypoglycemic Efficacy |
|---|---|
| Target Compound Data | Oral administration of derived MTP-1307 or MTP-1403 (dimaleate salts) at 50 mg/kg markedly improved oral glucose tolerance in ob/ob mice. |
| Comparator Or Baseline | Angular tricyclic annelated derivatives (8,9-dihydro-7H-thiopyrano[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine and tetrazolo analogs) derived from the same starting material. |
| Quantified Difference | Marked improvement vs. complete lack of significant activity. |
| Conditions | ob/ob mouse model of Type 2 diabetes, oral glucose tolerance test. |
Why This Matters
Procurement of this specific building block enables access to a validated pharmacophore series with in vivo proof-of-concept, unlike alternative heterocyclic scaffolds that may lead to inactive compounds.
- [1] Ohno S, et al. Synthesis and hypoglycemic activity of 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives and related compounds. Chem Pharm Bull (Tokyo). 1986 Oct;34(10):4150-65. View Source
